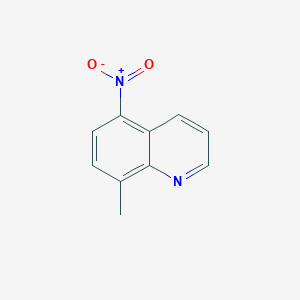

8-Methyl-5-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAHJWKYOSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289100 | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64976-62-1 | |

| Record name | 64976-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methyl-5-nitroquinoline CAS number and properties

An In-depth Technical Guide to 8-Methyl-5-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, spectral signatures, synthesis protocols, and safety considerations. The document is structured to offer not just data, but also expert insights into the causality behind experimental choices and the rationale for its potential applications. By grounding all claims in authoritative sources and providing detailed, reproducible methodologies, this guide serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and academic research.

Introduction: The Quinoline Scaffold and Strategic Substitution

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] The specific functionalization of this core structure is a key strategy for modulating its electronic, steric, and pharmacokinetic properties, thereby fine-tuning its biological activity.

This compound (Figure 1) is a derivative featuring two key substitutions on the benzene portion of the quinoline ring: a methyl group at position 8 (C8) and a nitro group at position 5 (C5).

-

The Nitro Group (C5): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic landscape of the aromatic system. It can act as a hydrogen bond acceptor and is a common pharmacophore in antimicrobial and anticancer agents.[4] Furthermore, the nitro group serves as a versatile synthetic handle, readily reduced to an amino group, which opens up a vast chemical space for further derivatization.

-

The Methyl Group (C8): This electron-donating group subtly modulates the electronic properties of the ring and provides steric bulk. Its position can influence the orientation of the molecule within a biological target's binding pocket and can impact metabolic stability.

This guide will explore the synthesis, properties, and potential of this strategically substituted molecule, providing a robust knowledge base for its application in advanced chemical research.

Caption: Logical relationship of the this compound structure.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

2.1 Identifiers

-

IUPAC Name: this compound[9]

-

Synonyms: Quinoline, 8-methyl-5-nitro-; 5-nitro-8-methylquinoline[6][10]

2.2 Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 188.18 g/mol | [5][6][9] |

| Physical Form | Solid | [7] |

| Density | 1.298 g/cm³ | [6] |

| Boiling Point | 351.7 °C at 760 mmHg | [6] |

| Flash Point | 166.5 °C | [6] |

| Refractive Index | 1.661 | [6] |

| Water Solubility | Low (Calculated log₁₀WS = -4.17 mol/L) | [11] |

| LogP (Octanol/Water) | 2.451 (Calculated) | [11] |

2.3 Spectral Data Analysis

Spectral analysis is crucial for structure verification and purity assessment.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns. For this compound, the monoisotopic mass is 188.05858 Da.[12] Predicted adducts for analysis include [M+H]⁺ at m/z 189.06586 and [M+Na]⁺ at m/z 211.04780.[12] A characteristic fragmentation pattern for nitroaromatic compounds often involves the loss of NO₂ (46 Da) and/or NO (30 Da).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected peaks include:

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the aromatic nitro group (N-O).

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching for the methyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the substituted, fused ring system. Expected signals would include aromatic protons in the 7.5-9.0 ppm range and a singlet for the methyl group protons around 2.5-2.8 ppm.

-

¹³C NMR: The carbon spectrum would show ten distinct signals. The methyl carbon would appear upfield (~20-25 ppm), while the aromatic carbons would be in the ~120-150 ppm range. The carbon attached to the nitro group (C5) would be significantly deshielded. The availability of spectral data for the precursor, 8-methylquinoline, can serve as a valuable reference.[13]

-

Synthesis and Reaction Chemistry

The most logical and widely applicable synthesis for this compound involves the electrophilic nitration of the 8-methylquinoline precursor. This two-stage approach is outlined below.

Caption: Synthetic workflow for this compound.

3.1 Step 1: Synthesis of 8-Methylquinoline (Precursor)

The Skraup synthesis is a classic method for producing quinolines. It involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene or arsenic acid).

-

Causality: For 8-methylquinoline, the required starting material is o-toluidine. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. The sulfuric acid acts as both a catalyst and a dehydrating agent.

3.2 Step 2: Nitration of 8-Methylquinoline

This is an electrophilic aromatic substitution reaction. The choice of reagents and conditions is critical for achieving the desired regioselectivity and yield.

-

Mechanism Insight: In a strongly acidic medium (H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion. This makes the pyridine ring highly electron-deficient and deactivates it towards further electrophilic attack. Substitution, therefore, occurs on the less deactivated benzene ring. The primary positions for attack on the quinolinium ion are C5 and C8.[14] The presence of the methyl group at C8 directs the incoming nitronium ion (NO₂⁺) preferentially to the C5 position.

3.3 Detailed Experimental Protocol: Nitration

This protocol is adapted from analogous, well-established procedures for the nitration of quinoline derivatives.[2]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 8-methylquinoline (1 equivalent). Cool the flask to 0°C in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) to the stirred 8-methylquinoline, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid (~1 volume) at 0°C.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the quinoline solution. Maintain the reaction temperature at 0°C. The rate of addition should be controlled to prevent a rise in temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized by the slow addition of a base (e.g., concentrated NaOH or NH₄OH solution) while cooling in an ice bath. This will precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

-

Validation: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.3.

Applications and Biological Significance

While this compound is primarily a research chemical, its structure suggests significant potential as a building block in drug discovery and materials science.

-

Intermediate in Medicinal Chemistry: The true value of this compound lies in its role as a precursor. The nitro group can be readily reduced to 5-amino-8-methylquinoline. This amine is a powerful nucleophile, enabling the synthesis of a wide array of derivatives, including amides, sulfonamides, and ureas, each with potentially unique biological profiles.

-

Analogue of Bioactive Compounds: Other 5-nitroquinoline derivatives have demonstrated significant bioactivity. For instance, 5-nitro-8-hydroxyquinoline (Nitroxoline) is an established antibacterial and anticancer agent.[4][15] Research into metal complexes of 5-nitro-8-hydroxyquinoline hybrids has shown promise in targeting multidrug-resistant cancer cells.[4] this compound provides a scaffold to create analogues of these compounds, where the methyl group can be used to probe steric and electronic requirements in biological targets.

-

Ligand for Coordination Chemistry: The quinoline nitrogen and the potential for derivatization at the 5-position make this scaffold an interesting candidate for designing ligands for metal complexes, which have applications in catalysis and materials science.

Safety and Handling

Understanding the hazards associated with this compound is essential for its safe handling in a laboratory setting.

5.1 GHS Hazard Classification

5.2 Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator is recommended.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[18]

5.3 First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a doctor.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[17]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting point for complex molecular design. The strategic placement of the nitro and methyl groups provides a unique combination of electronic and steric features, positioning it as a valuable intermediate for developing novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to handle, synthesize, and ultimately unlock the full potential of this promising quinoline derivative.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 15, 2026, from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved January 15, 2026, from [Link]

-

OEM Chemistry. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved January 15, 2026, from [Link]

-

MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved January 15, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H8N2O2). Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. 64976-62-1 this compound this compound - CAS Database [chemnet.com]

- 7. This compound | 64976-62-1 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound) | CymitQuimica [cymitquimica.com]

- 11. 5-nitro-8-methylquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 13. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. klandchemicals.com [klandchemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 8-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 8-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-5-nitroquinoline is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a methyl group at the 8-position and a nitro group at the 5-position significantly influences the electronic and steric properties of the quinoline ring system, offering a versatile platform for further chemical modifications and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a self-validating system, this document aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule in a laboratory setting.

Part 1: Synthesis of the 8-Methylquinoline Precursor via Skraup Synthesis

The most common and effective method for the synthesis of the 8-methylquinoline core is the Skraup synthesis, a classic reaction in heterocyclic chemistry dating back to 1880.[1] This reaction involves the cyclization of an aromatic amine, in this case, o-toluidine, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

The Causality Behind Experimental Choices in the Skraup Synthesis

The Skraup synthesis is a robust but often vigorous reaction that requires careful control of conditions. The choice of reagents and their roles are crucial for a successful and safe synthesis:

-

o-Toluidine: The starting aromatic amine provides the benzene ring and the nitrogen atom for the resulting quinoline. The methyl group at the ortho position directs the cyclization to form the 8-methylquinoline isomer.

-

Glycerol: This serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form acrolein (in situ), which is the actual reactive species.[2]

-

Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and as a catalyst for the cyclization and ring-closure steps.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[2] However, for safety and environmental reasons, other oxidizing agents such as arsenic pentoxide or even the starting nitro-compound in some variations can be used. Ferrous sulfate is often added as a moderator to control the exothermic nature of the reaction.[3]

Mechanistic Pathway of the Skraup Synthesis

The mechanism of the Skraup synthesis is a multi-step process that can be summarized as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration and Oxidation: A subsequent dehydration and oxidation of the dihydroquinoline intermediate yields the final aromatic product, 8-methylquinoline.

Caption: Experimental workflow for the nitration of 8-methylquinoline.

Data Presentation

The following tables summarize key information for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Reagents and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| o-Toluidine | C₇H₉N | 107.15 | 200 |

| Glycerol | C₃H₈O₃ | 92.09 | 290 |

| 8-Methylquinoline | C₁₀H₉N | 143.19 | 247-248 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 64976-62-1 | [3] |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained upon synthesis and compared with literature values for confirmation of the product's identity and purity.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established chemical transformations. The successful synthesis of this compound can be validated at each stage:

-

Synthesis of 8-Methylquinoline: The identity and purity of the intermediate can be confirmed by boiling point measurement and spectroscopic analysis (e.g., ¹H NMR, GC-MS). The characteristic signals of the methyl group and the aromatic protons of the quinoline ring should be present.

-

Synthesis of this compound: The final product should be characterized by its melting point and spectroscopic methods. The introduction of the nitro group will result in characteristic changes in the spectra, such as a downfield shift of the aromatic protons in the ¹H NMR spectrum and strong absorption bands in the IR spectrum corresponding to the N-O stretching vibrations.

By carefully following the detailed protocols and validating the intermediates and final product, researchers can ensure the integrity and reproducibility of their synthesis.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline. BenchChem.

- Brieflands. (2023). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

- Amazon S3. (2025). The Nitration of 8-Methylquinoxalines in Mixed Acid.

- Organic Syntheses. The 12-l.

- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.

- Google Patents. (1997). Process for preparing quinoline bases.

- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Royal Society of Chemistry. (2022).

- ChemicalBook. 8-Methylquinoline synthesis.

- PJSIR.

- ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.

- Stack Exchange. (2023).

- PubChem. (2023). This compound.

- ResearchG

- MDPI. (2020).

- ResearchGate. (2022).

- ResearchG

- PubChem. 8-Nitroquinoline.

- Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.

Sources

An In-depth Technical Guide to 8-Methyl-5-nitroquinoline: Structure, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-5-nitroquinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug discovery. This document delineates its chemical structure, molecular formula, and physicochemical properties. A detailed synthetic protocol for its preparation via electrophilic nitration of 8-methylquinoline is presented, including a mechanistic discussion and workflow visualization. Furthermore, this guide offers an in-depth analysis of the spectroscopic characteristics of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. The potential biological significance and applications of this class of compounds are also briefly discussed, providing a well-rounded technical resource for scientists and professionals in the field.

Introduction

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are scaffolds in a vast array of biologically active molecules and functional materials. The introduction of specific substituents onto the quinoline core can dramatically modulate their physicochemical and pharmacological properties. This compound, a derivative featuring a methyl group at the 8-position and a nitro group at the 5-position, is a compound of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the presence of the methyl group can influence the electronic distribution within the aromatic system, potentially impacting its reactivity and biological interactions. This guide aims to provide a detailed technical foundation for researchers working with or considering the use of this compound.

Chemical Structure and Molecular Properties

This compound is a substituted quinoline with the molecular formula C₁₀H₈N₂O₂.[1][2] The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methyl group (-CH₃) is attached to the C8 position of the quinoline ring, and a nitro group (-NO₂) is attached to the C5 position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 64976-62-1 | ChemNet[1], PubChem[2] |

| Molecular Formula | C₁₀H₈N₂O₂ | ChemNet[1], PubChem[2] |

| Molecular Weight | 188.18 g/mol | PubChem[2] |

| Canonical SMILES | CC1=C2C(=C(C=C1)[O-])C=CC=N2 | PubChem[2] |

| InChI | InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | PubChem[2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 351.7°C at 760 mmHg | ChemNet[1] |

| Density | 1.298 g/cm³ | ChemNet[1] |

| logP | 2.2 | PubChem[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 8-methylquinoline. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Reaction Scheme

The overall reaction is as follows:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl and nitro groups. The methyl protons will appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm, while the methyl carbon will appear at a much higher field (around δ 15-25 ppm). The carbon atoms attached to the nitrogen and the nitro group will be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-2 | ~8.8 | C-2 | ~150 |

| H-3 | ~7.5 | C-3 | ~122 |

| H-4 | ~8.9 | C-4 | ~148 |

| H-6 | ~7.8 | C-4a | ~128 |

| H-7 | ~7.6 | C-5 | ~145 |

| CH₃ | ~2.8 | C-6 | ~125 |

| C-7 | ~130 | ||

| C-8 | ~135 | ||

| C-8a | ~147 | ||

| CH₃ | ~18 |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| ~1600 | C=C stretching (aromatic) |

| 1550-1500 | N-O asymmetric stretching (nitro) |

| 1350-1300 | N-O symmetric stretching (nitro) |

| ~830 | C-N stretching |

| 800-700 | C-H out-of-plane bending (aromatic) |

The presence of strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ is a clear indication of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (188.18).

The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) and subsequent rearrangements. Common fragments for this compound could include:

-

[M - NO₂]⁺: Loss of the nitro group (m/z 142)

-

[M - O - NO]⁺: Loss of an oxygen atom and nitric oxide.

-

Fragments corresponding to the breakdown of the quinoline ring system.

Potential Applications and Biological Relevance

Nitroquinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. [3]Many quinoline-based drugs are used in the treatment of various diseases, including malaria, cancer, and microbial infections. The nitro group can act as a key pharmacophore, and its reduction in vivo can lead to the formation of reactive species that exert cytotoxic effects.

While specific biological studies on this compound are not extensively reported, its structural similarity to other biologically active nitroquinolines suggests potential for investigation in the following areas:

-

Anticancer Agents: Many nitroquinoline derivatives have demonstrated potent anticancer activity. [4]* Antimicrobial Agents: The quinoline scaffold is present in many antibacterial and antifungal drugs.

-

Synthetic Intermediate: this compound can serve as a versatile starting material for the synthesis of other functionalized quinoline derivatives, such as aminoquinolines, which are also of significant interest in medicinal chemistry.

Further research is warranted to explore the full potential of this compound and its derivatives in drug discovery and development.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular formula, synthesis, and spectroscopic characterization of this compound. The synthetic protocol outlined, based on the electrophilic nitration of 8-methylquinoline, is a reliable method for its preparation. The comprehensive spectroscopic data, including predicted NMR and characteristic FTIR and MS fragmentation patterns, will serve as a valuable reference for researchers in confirming the identity and purity of this compound. The potential biological relevance of this compound, rooted in the established activities of the nitroquinoline scaffold, highlights its potential as a valuable building block for the development of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. Available from: [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: [Link]

-

PubChem. This compound - Biological Activities. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Available from: [Link]

-

ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available from: [Link]

-

Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Available from: [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

Sources

Physical and chemical properties of 8-Methyl-5-nitroquinoline

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 8-Methyl-5-nitroquinoline

Introduction

This compound is a substituted heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs. The specific substitution pattern of this compound, featuring an electron-donating methyl group and an electron-withdrawing nitro group on the carbocyclic ring, imparts a unique electronic profile that makes it a valuable intermediate for chemical synthesis and a compound of interest for biological screening.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this molecule for its synthesis, characterization, handling, and application in the laboratory. The information herein is synthesized from established chemical literature and databases, with an emphasis on the causal relationships between structure, properties, and reactivity.

Chapter 1: Molecular Identity and Structure

The foundational step in utilizing any chemical compound is to establish its precise identity. This compound is unambiguously defined by its molecular structure and a set of standardized identifiers.

Key Identifiers

A summary of the key identification parameters for this compound is provided below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 64976-62-1 | [1][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |

| Molecular Weight | 188.18 g/mol | [1][4] |

| Canonical SMILES | CC1=C2C(=C(C=C1)[O-])C=CC=N2 | [1] |

| InChI | InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | [1][3] |

| InChIKey | JJGAHJWKYOSGEU-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Electronic Profile

The structure of this compound consists of a bicyclic quinoline system with a methyl group at position C8 and a nitro group at position C5.

Caption: Molecular structure of this compound with IUPAC numbering.

The key structural features influencing its properties are:

-

Quinoline Core: A rigid, aromatic, and weakly basic heterocyclic system. The nitrogen atom at position 1 can be protonated in acidic media, which deactivates the entire ring system towards electrophilic attack.[5]

-

Nitro Group (-NO₂): A strong electron-withdrawing group at C5. It deactivates the carbocyclic ring (the benzene part) to electrophilic substitution and is a key site for nucleophilic reduction.

-

Methyl Group (-CH₃): A weak electron-donating group at C8. It provides steric bulk around the peri-position relative to the nitrogen atom and can be a site for oxidation reactions.

Chapter 2: Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems. While some experimental data for this compound is available, other values are derived from computational models.

| Property | Value | Unit | Source(s) / Notes |

| Physical Form | Solid | - | [2] |

| Melting Point | Not explicitly reported | °C | Data not found in surveyed literature. For comparison, the related isomer 8-nitroquinoline melts at 91.5 °C.[6] |

| Boiling Point | 351.7 | °C | At 760 mmHg.[3] |

| Density | 1.298 | g/cm³ | [3] |

| Flash Point | 166.5 | °C | [3] |

| Vapor Pressure | 8.19 x 10⁻⁵ | mmHg | At 25 °C.[3] |

| Water Solubility | log₁₀(S) = -4.17 | mol/L | Calculated value, indicating very low solubility in water.[4] |

| Octanol-Water Partition Coefficient | logP = 2.451 | - | Calculated value, suggesting moderate lipophilicity and potential for membrane permeability.[4] |

| Refractive Index | 1.661 | - | [3] |

Expertise & Insights: The calculated low water solubility and moderate logP value are critical parameters for drug development professionals. These figures suggest that while the compound may have sufficient lipophilicity to cross biological membranes, its poor aqueous solubility could present challenges in formulation and bioavailability, potentially requiring the use of co-solvents or advanced formulation strategies for in-vivo studies.

Chapter 3: Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. A logical two-step approach to synthesize this compound involves the construction of the 8-methylquinoline core followed by regioselective nitration.

Synthetic Workflow

The most field-proven method for this class of compounds follows the Skraup synthesis, a classic and effective reaction for generating quinoline systems.

Caption: Proposed two-step synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Skraup Synthesis: This reaction is chosen for its efficiency in building the quinoline scaffold directly from a substituted aniline (o-toluidine). The use of o-toluidine as the starting material ensures the methyl group is locked at the C8 position in the final product. Glycerol serves as the source for the three-carbon chain that forms the pyridine ring, and an oxidizing agent is required for the final aromatization step.

-

Electrophilic Nitration: Nitration of the quinoline ring system under acidic conditions (HNO₃/H₂SO₄) occurs on the protonated quinolinium ion.[5] The pyridine ring is strongly deactivated by the positive charge on the nitrogen, directing the electrophilic attack to the less deactivated carbocyclic (benzene) ring. Nitration preferentially occurs at the C5 and C8 positions.[5] Since the C8 position is already occupied by a methyl group, the nitration is directed primarily to the C5 position.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a self-validating system; successful isolation and characterization of the intermediate (8-Methylquinoline) before proceeding provides a critical quality control checkpoint.

Step 1: Synthesis of 8-Methylquinoline via Skraup Reaction

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a fume hood.

-

Charge Reagents: To the flask, add o-toluidine, nitrobenzene (as the oxidizing agent), and anhydrous iron(II) sulfate (to moderate the reaction).

-

Add Acid & Glycerol: Begin stirring and slowly add concentrated sulfuric acid through the dropping funnel. After the acid is added, add glycerol dropwise. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically vigorous and exothermic. After the initial exotherm subsides, continue heating the mixture under reflux for several hours to ensure completion.

-

Work-up & Isolation: Allow the mixture to cool. Dilute with water and remove unreacted nitrobenzene by steam distillation. Make the remaining solution alkaline with sodium hydroxide solution to liberate the free base (8-methylquinoline).

-

Purification: Extract the 8-methylquinoline with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[7]

-

Validation: Confirm the identity and purity of the 8-methylquinoline intermediate via TLC, GC-MS, and NMR before proceeding.

Step 2: Nitration of 8-Methylquinoline

-

Cooling: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add the purified 8-methylquinoline from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the 8-methylquinoline solution, maintaining the temperature at or below 0 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.[8]

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., aqueous ammonia or sodium carbonate) to ensure all product precipitates. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Chapter 4: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures for this compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (5H): Complex multiplets in the range of ~7.5-9.0 ppm. The protons on the pyridine ring (H2, H3, H4) and the carbocyclic ring (H6, H7) will show distinct chemical shifts and coupling patterns. The presence of the nitro group will shift adjacent protons downfield.- Methyl Protons (3H): A singlet at ~2.5-2.8 ppm. |

| ¹³C NMR | - Aromatic Carbons (9): Signals in the aromatic region (~120-150 ppm).- Quaternary Carbons (4): Four signals for C4a, C5, C8, and C8a, with the carbon attached to the nitro group (C5) being significantly affected.- Methyl Carbon (1): A signal in the aliphatic region (~15-25 ppm). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 188.- Key Fragments: Loss of NO₂ (m/z = 142), loss of O and NO (m/z = 142), and other fragments characteristic of the quinoline ring. |

| IR Spectroscopy | - Aromatic C-H stretch: ~3000-3100 cm⁻¹.- Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹.- Symmetric NO₂ stretch: ~1340-1360 cm⁻¹.- Aromatic C=C and C=N stretch: ~1450-1600 cm⁻¹. |

Protocol: Sample Preparation for NMR Analysis

-

Weigh Sample: Accurately weigh approximately 5-10 mg of the purified, dry this compound.

-

Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolve Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenize: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Analyze: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

Chapter 5: Chemical Reactivity and Potential Applications

This compound is not just an endpoint but a versatile starting material for further chemical elaboration, primarily leveraging the reactivity of the nitro group.

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to form 8-methylquinolin-5-amine. This transformation is crucial as it installs a nucleophilic amino group, which is a versatile handle for introducing a wide variety of substituents through acylation, alkylation, or diazotization reactions. This amine is a key building block for synthesizing libraries of compounds for drug discovery.

-

Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring is challenging due to the deactivating effect of the protonated nitrogen and the nitro group. However, under forcing conditions, substitution may occur at the C6 position.

-

Applications in Drug Discovery: As a derivative of the quinoline scaffold, this compound and its downstream products are prime candidates for screening in various biological assays. The quinoline core is known to interact with DNA and various enzymes, and modifications at the 5- and 8-positions can be used to tune activity, selectivity, and pharmacokinetic properties.

Chapter 6: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Identification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1][2] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [1][2] |

Note: Sources report both H318 (Danger) and H319 (Warning) for eye irritation. It is prudent to adhere to the more severe warning (H318) and treat the compound as capable of causing serious eye damage.[1]

Safe Handling Protocol

-

Engineering Controls: All handling of solid powder and solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[2][7] A refrigerator is recommended for long-term storage.[2]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a well-defined chemical entity with properties that make it a useful, albeit hazardous, building block for chemical synthesis. Its moderate lipophilicity, combined with the versatile reactivity of its nitro group, positions it as a valuable starting material for creating novel quinoline derivatives, particularly for applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in a research setting.

References

-

PrepChem. Synthesis of 8-methylquinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 246300, this compound. [Link]

-

Cheméo. Chemical Properties of 5-nitro-8-methylquinoline. [Link]

-

Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

-

MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]

-

GTI Laboratory Supplies. 8-Methylquinoline, =>97%, for synthesis, Organic®. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]

-

ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]

-

NIST. 5-nitro-8-methylquinoline. [Link]

-

ResearchGate. C−H ammoxidation of 8‐methylquinoline. [Link]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

- 1. This compound | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64976-62-1 [sigmaaldrich.com]

- 3. 64976-62-1 this compound this compound - CAS Database [chemnet.com]

- 4. 5-nitro-8-methylquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methylquinoline | 611-32-5 [chemicalbook.com]

- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

Potential Biological Activities of 8-Methyl-5-nitroquinoline Derivatives: A Technical Guide for Researchers

Foreword

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The introduction of a nitro group, particularly at the C5 position, has been shown to significantly modulate the therapeutic potential of these compounds. This guide focuses on a specific, yet underexplored, class of these molecules: 8-methyl-5-nitroquinoline derivatives. While direct research on this specific substitution pattern is nascent, this document serves as a comprehensive technical guide for researchers and drug development professionals. It consolidates the foundational knowledge from structurally related compounds, provides detailed synthetic and experimental protocols, and outlines the predicted biological activities to stimulate and guide future research in this promising area.

Introduction: The Quinoline Scaffold and the Promise of this compound Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antimalarial activities[1]. The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining their biological effects.

The 5-nitroquinoline moiety, in particular, is a well-established pharmacophore. A notable example is nitroxoline (8-hydroxy-5-nitroquinoline), an approved antibacterial agent that has been repurposed and extensively studied for its potent anticancer and antifungal activities[2][3]. The mechanism of action for many 5-nitroquinoline derivatives is often attributed to the generation of reactive oxygen species (ROS) and the chelation of metal ions, leading to cellular damage and apoptosis in target cells[4].

This guide turns the focus to the this compound scaffold. The substitution of the 8-hydroxy group with a methyl group is anticipated to significantly alter the molecule's lipophilicity, steric hindrance, and metal-chelating properties. These changes could lead to novel mechanisms of action, altered target specificity, and potentially improved pharmacokinetic profiles. While specific biological data for this compound derivatives is sparse, preliminary information suggests potential cytotoxic activity in tumor cells[5]. This guide aims to provide the necessary framework to systematically explore these possibilities.

Synthetic Pathways for this compound Derivatives

The synthesis of this compound derivatives can be approached in a logical, stepwise manner. The core strategy involves the initial construction of the 8-methylquinoline scaffold, followed by nitration.

Synthesis of the 8-Methylquinoline Core via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid[6][7]. To synthesize 8-methylquinoline, 2-methylaniline (o-toluidine) is used as the starting aromatic amine.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

-

Addition of Reactants: To this mixture, add 2-methylaniline and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate can be added to moderate the reaction[6].

-

Heating: Heat the mixture gently. The reaction is exothermic and may become vigorous. Once the initial reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling, dilute the reaction mixture with water and steam distill to remove any unreacted nitrobenzene.

-

Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution and perform a second steam distillation to isolate the 8-methylquinoline.

-

Purification: The collected distillate can be further purified by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic layer and removal of the solvent under reduced pressure. Final purification can be achieved by vacuum distillation.

Sources

- 1. This compound | 64976-62-1 [sigmaaldrich.com]

- 2. In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

8-Methyl-5-nitroquinoline mechanism of action inquiries

An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Methyl-5-nitroquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a distinct member of this class, has emerged as a compound of interest due to its documented cytotoxic effects.[3] However, a detailed elucidation of its molecular mechanism of action remains a critical gap in the scientific literature. This guide is designed for researchers, scientists, and drug development professionals, providing not just the current, limited understanding of this compound but, more importantly, a comprehensive, field-proven framework for a thorough investigation of its biological activity. Our approach moves beyond a rigid template, establishing a logical, multi-phase experimental strategy to definitively uncover and validate the molecular targets and cellular pathways modulated by this compound.

Part 1: Current Understanding and Hypothesized Mechanism of Action

Direct research into the mechanistic underpinnings of this compound is in its nascent stages. Preliminary data from supplier information suggests it acts as a cytotoxic agent in tumor cells, potentially through covalent DNA binding, leading to an inhibition of DNA synthesis.[3] It is also proposed that the nitro group may contribute to the generation of reactive oxygen species (ROS).[3]

To build a testable hypothesis, we can draw expert inferences from the well-characterized activities of its structural analogs, most notably 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline is a clinically used antimicrobial agent also recognized for its potent anticancer activities.[4][5] Its mechanism is multifaceted and primarily attributed to two core functions:

-

Metal Ion Chelation: Nitroxoline effectively chelates essential metal ions like copper and iron. This disruption of metal homeostasis can inhibit the function of metalloenzymes critical for cellular processes and redox balance.[6][7][8]

-

Reactive Oxygen Species (ROS) Generation: The interaction of Nitroxoline with metal ions, particularly copper, can catalyze redox reactions, leading to a significant increase in intracellular ROS.[4][5] This oxidative stress induces cellular damage, particularly to DNA and mitochondria, ultimately triggering apoptotic cell death pathways.[7]

Given the structural similarities, particularly the 5-nitroquinoline core, we hypothesize that this compound shares a similar mechanistic basis, centered on the induction of oxidative stress and DNA damage, leading to cytotoxicity. The methyl group at the 8-position may modulate its lipophilicity, cell permeability, and interaction with specific targets compared to the hydroxyl group in Nitroxoline.

Hypothesized Signaling Pathway

The following diagram illustrates the putative mechanism. We propose that this compound enters the cell, where it may interact with intracellular metal ions. This complex then catalyzes the production of ROS. The resulting oxidative stress leads to DNA damage and mitochondrial dysfunction, converging on the activation of caspase cascades and culminating in apoptosis.

Caption: Hypothesized mechanism of this compound inducing apoptosis.

Part 2: A Validating Framework for Elucidating the Definitive Mechanism of Action

To move from hypothesis to validated mechanism, a systematic, multi-phase investigation is required. This section provides the experimental logic and detailed protocols necessary for this endeavor.

Phase I: Unbiased Target Identification and Validation

The foundational step in mechanism of action (MOA) elucidation is to identify the direct molecular binding partners of the compound.[9] An unbiased approach is crucial to discover both expected and novel targets.

The overall workflow involves preparing a cellular lysate, using the small molecule to "pull down" its binding partners, and identifying these proteins via mass spectrometry.

Caption: General experimental workflow for small molecule target identification.

Several robust methods exist for target identification, each with unique advantages.[10] The choice of method depends on the compound's properties and available resources.

| Method | Principle | Advantages | Disadvantages |

| Affinity-Based Pull-Down | The small molecule is immobilized on a solid support (e.g., beads) or tagged with biotin to capture binding proteins from a cell lysate.[9][10] | Well-established, relatively straightforward. | Requires chemical modification of the compound, which may alter its binding activity; risk of identifying non-specific binders. |

| DARTS (Drug Affinity Responsive Target Stability) | Exploits the principle that a protein bound to a small molecule is more resistant to protease digestion. Target proteins are identified by their stability in the presence of the drug and a protease.[11] | Label-free (uses the native compound); can be performed in complex mixtures. | May not work for all drug-target interactions; requires careful optimization of protease concentration. |

| CETSA (Cellular Thermal Shift Assay) | Based on the ligand-induced thermal stabilization of a target protein. The melting curve of proteins is measured in the presence and absence of the drug. | Label-free; can be performed in intact cells, confirming target engagement in a physiological context. | Technically demanding; requires specialized equipment for high-throughput analysis. |

Causality: This protocol is designed to physically isolate the direct binding partners of this compound. The covalent attachment of the molecule to a solid matrix allows for the selective enrichment of target proteins from a complex cellular milieu.

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. Covalently couple this linker to agarose beads.[9]

-

Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., a line sensitive to the compound's cytotoxic effects) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Incubation: Incubate the cleared cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated beads to identify non-specific binders.

-

Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

-

Elution: Elute the bound proteins from the beads using a competitive agent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands present in the drug-bead sample but absent in the control. Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Causality: This method validates binding by assessing a functional consequence: protection from degradation. A genuine ligand-protein interaction will confer structural stability, making the protein less susceptible to enzymatic cleavage.

-

Lysate Preparation: Prepare a cell lysate as described in the pull-down protocol.

-

Drug Incubation: Aliquot the lysate into several tubes. Treat with increasing concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each tube at a pre-optimized concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature. The key is to use a protease concentration that digests the majority of proteins in the control sample.

-

Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blot if a candidate target is already suspected. A protein that is a direct target of this compound will appear as a protected, intact band at higher drug concentrations, while non-target proteins will be degraded.[11]

Phase II: Cellular Pathway and Phenotypic Analysis

Once candidate targets are identified and validated, the investigation must broaden to understand the downstream cellular consequences of target engagement.

Causality: A drug's interaction with its target(s) initiates a signaling cascade that alters the cell's transcriptional program. By capturing this global change with RNA-sequencing, we can infer which cellular pathways are most significantly perturbed.

-

Experimental Design: Treat cultured cells with this compound at a relevant concentration (e.g., IC50) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group. Harvest the cells and extract total RNA.

-

RNA-Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

-

Differential Expression Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Identify genes that are significantly differentially expressed between the drug-treated and control groups.[12]

-

Pathway Enrichment Analysis: Use the list of differentially expressed genes as input for pathway analysis software (e.g., Ingenuity Pathway Analysis, GeneGo, or open-source tools like GSEA).[13][14] This analysis identifies biological pathways (e.g., "DNA Damage Response," "Oxidative Stress Pathway," "Apoptosis Signaling") that are statistically over-represented in the dataset.[15]

Causality: These assays provide direct, functional evidence to confirm the cellular events predicted by the pathway analysis, thereby validating the hypothesized mechanism.

-

ROS Accumulation Assay:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound for a specified time.

-

Add a ROS-sensitive fluorescent probe (e.g., CellROX® Deep Red Reagent) and incubate.

-

Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates ROS production.[7]

-

-

DNA Damage Assay (γ-H2AX Staining):

-

Treat cells grown on coverslips with the compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for phosphorylated H2AX (a marker for DNA double-strand breaks).

-

Add a fluorescently labeled secondary antibody.

-

Visualize the formation of γ-H2AX foci in the nucleus using fluorescence microscopy.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells in suspension or adherent cells that have been lifted.

-

Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters necrotic cells).

-

Analyze the stained cells by flow cytometry. This allows for the quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.

-

Conclusion

While the precise mechanism of action for this compound is not yet fully characterized, evidence from structural analogs strongly suggests a mechanism involving the induction of oxidative stress and DNA damage, culminating in apoptosis.[3][4] This guide provides a robust, multi-phase framework for moving beyond this hypothesis. By systematically applying unbiased target identification techniques, profiling global cellular responses, and validating key phenotypic outcomes, researchers can build a definitive, data-driven model of the compound's mechanism. This structured approach not only ensures scientific rigor but also accelerates the journey of a promising small molecule from initial observation to a well-understood therapeutic or tool compound.

References

-

Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Chemspace. (2024). Target Identification and Validation in Drug Discovery. [Link]

-

Bioinformatics Core. (n.d.). Pathway Analysis : An Introduction. [Link]

-

Wikipedia. (n.d.). Pathway analysis. [Link]

-

Niepel, M., et al. (2019). Predicting mechanism of action of cellular perturbations with pathway activity signatures. Bioinformatics. [Link]

-

Bioinformatics for Beginners 2022. (n.d.). Gene ontology and pathway analysis. [Link]

-

He, S., et al. (2022). Gene set enrichment and pathway analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 246300. [Link]

-

Kumar, S., et al. (2011). Biological Activities of Quinoline Derivatives. PubMed. [Link]

-

Pinto, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. [Link]

-

Al-Obaidi, A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

-

Fang, H-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

-

Chen, R. Y., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]

-

Hsieh, J. Y., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Biomolecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Summary for CID 11830. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. [Link]

-

Spengler, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]

-

Gómez-Pérez, A., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceutics. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]

-

National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline. [Link]

-

King's Land. (2024). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]

-

Bacher, F., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

PubChemLite. (n.d.). This compound (C10H8N2O2). [Link]

-

Nweze, C. C., & Odo, U. V. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. biosynth.com [biosynth.com]

- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]

- 13. bioinformatics.mdanderson.org [bioinformatics.mdanderson.org]

- 14. Pathway analysis - Wikipedia [en.wikipedia.org]

- 15. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

A Senior Application Scientist's Guide to the Foundational Characterization of Novel Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its weak basicity and capacity for both electrophilic and nucleophilic substitutions, have made it a cornerstone in the development of a vast array of therapeutic agents.[3] Quinoline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral effects.[2][4][5] This versatility ensures that the synthesis and characterization of novel quinoline derivatives remain a vibrant and critical area of research, promising new therapies for a multitude of diseases.[5][6]

This guide provides an in-depth, experience-driven framework for the essential characterization of newly synthesized quinoline derivatives. It is structured to follow the logical progression of a discovery campaign, from initial synthesis to foundational biological assessment. The methodologies described are chosen not only for their robustness but also for the critical information they yield, allowing researchers to make informed decisions about the future of their lead candidates.

Section 1: Synthesis and Purification: The Genesis of a Candidate

The journey of any novel compound begins with its successful synthesis and rigorous purification. The synthetic diversity of quinoline permits the creation of a wide range of structurally varied derivatives.[3] Common and historically significant synthetic routes include the Conrad-Limpach and Pfitzinger syntheses, which involve the condensation of anilines with β-ketoesters or isatin with α-methylene carbonyl compounds, respectively.[7]

Protocol 1: General Purification by Flash Column Chromatography

This protocol is the workhorse for purifying crude reaction mixtures to isolate the target quinoline derivative.

-

Slurry Preparation: Adsorb the crude solid product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding silica gel. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

-

Column Packing: Select a column size appropriate for the scale of the reaction. Pack the column with silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate gradient), ensuring a level and well-compacted bed.

-

Loading: Carefully load the prepared slurry onto the top of the silica bed.

-

Elution: Begin elution with a low-polarity solvent system, gradually increasing the polarity to move the compound of interest down the column. The choice of solvent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound. Confirm purity by NMR spectroscopy.